Ferrous bicarbonate

描述

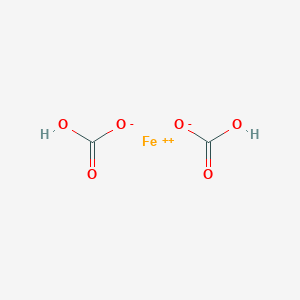

Structure

3D Structure of Parent

属性

CAS 编号 |

6013-77-0 |

|---|---|

分子式 |

C2H2FeO6 |

分子量 |

177.88 g/mol |

IUPAC 名称 |

hydrogen carbonate;iron(2+) |

InChI |

InChI=1S/2CH2O3.Fe/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+2/p-2 |

InChI 键 |

DKIDFDYBDZCAAU-UHFFFAOYSA-L |

SMILES |

C(=O)(O)[O-].C(=O)(O)[O-].[Fe+2] |

规范 SMILES |

C(=O)(O)[O-].C(=O)(O)[O-].[Fe+2] |

同义词 |

Fe(HCO3)2 ferrous bicarbonate iron(II) bicarbonate |

产品来源 |

United States |

Formation Pathways and Occurrence Environments of Ferrous Bicarbonate

Geochemical Processes Leading to Formation

The abiotic formation of dissolved ferrous bicarbonate is fundamentally linked to water-rock interactions under specific redox and pH conditions. The primary requirements are a source of iron-bearing minerals and the presence of dissolved carbon dioxide in an oxygen-free environment.

Dissolution of Iron-Bearing Minerals by Carbon Dioxide in Anoxic Groundwater

In the absence of oxygen, groundwater can become enriched with ferrous iron through the dissolution of iron-containing minerals. Rainwater percolating through soil layers becomes enriched with carbon dioxide from the respiration of soil organisms, forming weak carbonic acid (H₂CO₃). When this mildly acidic water reaches the anoxic zone of an aquifer, it can dissolve minerals such as siderite (FeCO₃), pyrite (FeS₂), and various iron silicates. core.ac.ukusgs.gov

This process releases ferrous iron (Fe²⁺) into the groundwater. The anoxic conditions are critical, as the presence of oxygen would rapidly oxidize the soluble ferrous iron to insoluble ferric iron (Fe³⁺) hydroxides, removing it from the solution. oup.com The chemical equilibrium involving carbon dioxide, bicarbonate, and pH is a key factor influencing the amount of ferrous iron that can be held in solution. usgs.gov

Role of Carbonate-Bicarbonate Equilibria in Aqueous Iron Speciation

The speciation of dissolved iron in anoxic waters is heavily influenced by the carbonate system and pH. In waters with significant bicarbonate (HCO₃⁻) concentrations, ferrous iron does not exist solely as the simple Fe²⁺ aquo-ion. Instead, it forms various soluble complexes with carbonate and hydroxide (B78521) ions. These complexes can dominate the speciation of ferrous iron in natural waters that contain more than 1 mM of carbonate alkalinity.

Key ferrous carbonate complexes include:

FeCO₃ (aq)

Fe(CO₃)₂²⁻

Fe(CO₃)(OH)⁻

The relative abundance of these species is pH-dependent. The carbonate-bicarbonate system acts as a pH buffer, which in turn stabilizes the dissolved ferrous iron complexes. This equilibrium is a decisive factor in controlling the concentration of dissolved iron in groundwater. usgs.gov

Biogeochemical Facilitation of this compound Presence

Microbial activities play a profound role in creating and maintaining the conditions necessary for the existence of dissolved this compound. These processes are a key part of the anaerobic iron cycle in soils, sediments, and aquifers. nih.govscispace.com

Microbial Iron Reduction and Associated Alkalinity Generation

In anoxic environments, certain types of anaerobic bacteria use ferric iron (Fe³⁺), found in solid minerals like goethite and hematite (B75146), as a terminal electron acceptor for their respiration, much like humans use oxygen. oup.comscispace.com This process, known as dissimilatory iron reduction, couples the oxidation of organic matter (or H₂) to the reduction of Fe³⁺ to Fe²⁺, releasing soluble ferrous iron into the water. arizona.eduresearchgate.netnih.gov

A crucial byproduct of this microbial metabolism is the generation of alkalinity. The oxidation of organic matter consumes protons and produces bicarbonate (HCO₃⁻). arizona.eduresearchgate.net This simultaneous release of ferrous iron and production of bicarbonate directly promotes the formation of dissolved this compound, making microbial activity a primary driver of its presence in many systems. arizona.edu

Anaerobic Microbial Respiration and Iron Cycling

The microbial reduction of ferric iron is a form of anaerobic respiration. wikipedia.org This process is a fundamental part of the biogeochemical iron cycle. nih.govscispace.com In anoxic sediments and aquifers, a dynamic cycle can exist where microbes reduce solid Fe(III) oxides to dissolved Fe(II), which then exists as this compound in solution. scispace.comwisc.edu If conditions change, for instance, through the introduction of other electron acceptors like nitrate, different microbial communities can then oxidize the Fe(II) back to Fe(III), completing the cycle. wisc.edu This microbial iron cycle is essential for carbon and nutrient cycling in many oxygen-depleted environments. wikipedia.org

Spatial and Temporal Distribution in Environmental Systems

The occurrence of this compound is spatially and temporally variable, dictated by the convergence of specific geological, hydrological, and biological factors.

Spatial Distribution: this compound is predominantly found in environments that are consistently anoxic and rich in both iron minerals and organic matter. These include:

Anoxic groundwater aquifers: Particularly in alluvial plains and sedimentary basins where groundwater residence times are long, allowing for extensive water-rock interaction and microbial activity. nih.gov

Freshwater and marine sediments: The layers below the surface of lakebeds, riverbeds, and the seafloor are often anoxic, supporting microbial iron reduction. wikipedia.orgnih.govifremer.fr

Wetlands and hydromorphic soils: These environments are characterized by waterlogged, oxygen-poor conditions conducive to the formation of this compound. researchgate.net

The concentration can show significant spatial heterogeneity even within a single aquifer, influenced by local variations in mineralogy, groundwater flow paths, and the distribution of organic carbon for microbial activity. nih.gov

Temporal Distribution: The concentration of this compound can fluctuate over time due to several factors:

Seasonal changes in water table: Fluctuations in the groundwater level can alter redox boundaries and introduce oxygen, causing ferrous iron to precipitate. nih.gov

Variations in recharge events: Rainfall and snowmelt can introduce dissolved oxygen and dilute existing concentrations, while periods of low recharge can lead to more reducing conditions and higher concentrations. nih.govcopernicus.org

Changes in microbial activity: The availability of organic matter, which can vary seasonally, directly impacts the rate of microbial iron reduction and thus the generation of this compound. researchgate.net

The following table summarizes the key factors influencing the presence of this compound in different environments.

| Environment | Key Geological Factors | Dominant Biogeochemical Processes | Typical Distribution Characteristics |

|---|---|---|---|

| Anoxic Aquifers | Presence of iron-bearing minerals (e.g., siderite, pyrite, iron silicates); Confined layers limiting oxygen ingress. | Dissolution by carbonic acid; Microbial iron reduction fueled by dissolved or sedimentary organic carbon. | Spatially variable, higher concentrations in deeper, slower-moving groundwater zones. nih.gov Temporally sensitive to recharge rates. copernicus.org |

| Lake/River Sediments | High input of detrital iron minerals; Fine-grained sediment texture limiting oxygen diffusion. | High rates of microbial iron reduction due to abundant organic matter settling from the water column. | Concentrations typically increase with depth below the sediment-water interface as conditions become more reducing. nih.gov |

| Wetlands/Hydromorphic Soils | Iron-rich parent material; Waterlogged conditions creating permanent anoxia. | Intense microbial iron reduction driven by high plant-derived organic matter. | Spatially patchy, linked to microtopography and water saturation levels. researchgate.net Temporally variable with seasonal water level changes. |

Groundwater Aquifers (e.g., Alluvial Aquifers)

Groundwater aquifers, particularly alluvial aquifers composed of river-deposited sediments, often provide the ideal conditions for the formation of dissolved this compound. The process is governed by a combination of microbiological and geochemical factors. In these environments, groundwater is typically low in oxygen. Microbes utilize organic matter for respiration, and in the absence of oxygen, they use other electron acceptors, including iron(III) oxides and hydroxides present in the aquifer sediments. This process, known as dissimilatory iron reduction (DIR), reduces solid iron(III) to soluble ferrous iron (Fe²⁺). nih.gov

Simultaneously, the microbial decomposition of organic matter produces significant amounts of carbon dioxide (CO₂). This CO₂ dissolves in the groundwater, forming carbonic acid (H₂CO₃), which then dissociates to produce bicarbonate (HCO₃⁻) and hydrogen ions (H⁺), lowering the pH. The increased concentrations of both dissolved Fe²⁺ and HCO₃⁻ lead to the formation of this compound in solution. usgs.govmst.edu Alluvial aquifer systems can become rich in sodium, bicarbonate, and dissolved iron. mst.edu In some cases, the weathering of silicate minerals, driven by microbial CO₂ production, contributes to the high bicarbonate concentrations. mst.edu

Table 1: Geochemical Conditions Favoring this compound in Alluvial Aquifers

| Parameter | Condition | Rationale |

|---|---|---|

| Oxygen Level | Anoxic/Reducing | Prevents oxidation of soluble Fe²⁺ to insoluble Fe³⁺ oxides. |

| Microbial Activity | High | Drives dissimilatory iron reduction and CO₂ production. |

| Organic Matter | Present | Serves as a food source for microbes. |

| Iron(III) Minerals | Abundant | Acts as the source of iron. |

| pH | Typically near-neutral to slightly acidic | Influences the equilibrium between CO₂, carbonic acid, and bicarbonate. usgs.gov |

Sediment Pore Waters

Similar to groundwater aquifers, the pore waters of sediments at the bottom of lakes, rivers, and oceans are common environments for this compound formation. The top layers of sediment are often rich in organic matter. As this material is buried, microbial decomposition consumes the available oxygen, creating anoxic conditions. nih.gov

In these oxygen-depleted zones, iron-reducing bacteria convert iron(III) minerals into soluble Fe²⁺. nih.gov The metabolic activity of these and other microorganisms also releases CO₂, leading to high concentrations of bicarbonate in the pore water. The combination of high dissolved iron and bicarbonate concentrations results in the presence of this compound. The concentration of dissolved Fe(II) in sediment pore waters can increase significantly with depth, reaching levels of 100-170 µM just a few centimeters below the sediment surface. nih.gov This dissolved iron exists in equilibrium with the surrounding geochemistry, including the bicarbonate system. The processes in these environments are crucial for the mobility of iron and its potential release into the overlying water column. nih.gov

Synthetic Methodologies for this compound and Related Compounds

The synthesis of this compound, or more commonly its solid precursor ferrous carbonate (FeCO₃), requires careful control of experimental conditions to prevent the oxidation of the ferrous iron.

Aqueous Phase Synthesis Routes (e.g., Iron(II) Salt and Bicarbonate Reactions)

A primary method for synthesizing ferrous carbonate, which is in equilibrium with this compound in a CO₂-rich aqueous environment, involves the reaction of an iron(II) salt with a bicarbonate salt in an aqueous solution. wikipedia-on-ipfs.org A common example is the reaction between ferrous chloride (FeCl₂) and sodium bicarbonate (NaHCO₃). wikipedia-on-ipfs.org

In this reaction, ferrous carbonate precipitates as a solid. The carbon dioxide generated from the bicarbonate helps to create a CO₂-rich atmosphere, which favors the formation of the carbonate product and helps to suppress side reactions. google.com Care must be taken to exclude oxygen from the reaction, as Fe²⁺ is easily oxidized to iron(III) (Fe³⁺), which would lead to the formation of impurities. wikipedia-on-ipfs.org

Control of Reaction Conditions for Purity and Yield

Achieving a high yield and purity of ferrous carbonate is critically dependent on the precise control of several reaction parameters.

Exclusion of Oxygen: The synthesis must be carried out under anoxic conditions. This is often achieved by deoxygenating the solutions by bubbling an inert gas, such as nitrogen or argon, through them before and during the reaction. Any exposure to oxygen will lead to the oxidation of Fe²⁺ to Fe³⁺ and the formation of undesirable iron(III) oxides or hydroxides.

Stoichiometry: The molar ratio of the reactants is crucial. A molar ratio of at least 2:1 of sodium bicarbonate to the ferrous salt is recommended to produce a highly pure precipitate of ferrous carbonate. google.com This excess of bicarbonate ensures the complete precipitation of the iron and helps to maintain a sufficient carbon dioxide partial pressure to stabilize the product. google.com

Temperature and Pressure: Temperature plays a significant role in the crystallinity of the final product. Heating the reaction mixture, for instance to temperatures between 100°C and 300°C in a sealed vessel, can improve the crystallinity of the ferrous carbonate. google.com A more crystalline product is generally more stable and less sensitive to oxidation. google.com High-temperature and high-pressure methods, such as hydrothermal synthesis, are also employed to produce more stable, crystalline FeCO₃. acs.org

Table 2: Key Parameters for Controlled Synthesis of Ferrous Carbonate

| Parameter | Optimal Condition | Reason for Control |

|---|---|---|

| Atmosphere | Inert (e.g., N₂, Ar) | To prevent oxidation of Fe²⁺ to Fe³⁺. |

| Reactant Ratio | ≥ 2:1 (Bicarbonate:Iron(II) Salt) | Ensures complete reaction and high purity. google.com |

| Temperature | Elevated (e.g., 100-300°C) | Improves crystallinity and stability of the product. google.com |

| pH | Near-neutral (7-8) | Minimizes hydrolysis of Fe²⁺, maximizing yield. |

By carefully managing these conditions, it is possible to synthesize high-purity ferrous carbonate, which serves as a precursor and solid-phase equivalent for studies involving this compound.

Chemical Reactivity and Transformation Dynamics of Ferrous Bicarbonate

Oxidation and Hydrolysis Processes

In oxic environments, dissolved ferrous iron is thermodynamically unstable and undergoes oxidation to ferric iron (Fe³⁺), which then hydrolyzes to form solid-phase iron(III) oxyhydroxides. researchgate.net The presence of bicarbonate in solution significantly influences the rate and pathway of these transformations. dss.go.th

The aerobic oxidation of divalent iron, or Fe(II), is a critical process in natural waters. dss.go.thnih.gov While it is known that Fe(II) is unstable in the presence of oxygen, the kinetics and mechanisms are profoundly affected by the water's chemistry, particularly the presence of bicarbonate. nih.govresearchgate.netnih.gov Bicarbonate ions can form complexes with Fe(II), altering its speciation and reactivity. dss.go.th

The oxidation of Fe(II) by molecular oxygen is a complex process influenced by pH, temperature, ionic strength, and the presence of various ions. nih.govepa.gov In bicarbonate-rich solutions, the oxidation rate is significantly accelerated compared to bicarbonate-free waters at the same pH. ulpgc.es This is attributed to the formation of ferrous carbonate complexes, such as FeCO₃(aq) and Fe(CO₃)₂²⁻, which are more kinetically active and readily oxidized than the free ferrous ion (Fe²⁺) or its simple hydrolysis products like Fe(OH)⁺. dss.go.thnih.gov

Table 1: Kinetically Active Fe(II) Species and Their Role in Oxidation This table provides a conceptual summary based on findings from multiple kinetic studies.

| Fe(II) Species | pH Range of Dominance | Contribution to Oxidation Rate | Citation |

| Fe²⁺ | < 7 | Controls rate at lower pH | nih.gov |

| Fe(OH)⁺ | ~7 | Contributes to oxidation | dss.go.thnih.gov |

| Fe(OH)₂ | > 7.2 | Most important contributor at pH > 7.2 | nih.gov |

| FeCO₃ | > 7 (in carbonate systems) | Kinetically active | dss.go.thnih.gov |

| Fe(CO₃)₂²⁻ | > 6 (high carbonate & pH) | Becomes important at high carbonate levels and pH | dss.go.thnih.gov |

Historically, the Fenton reaction and related Fe(II) oxidation processes were thought to generate hydroxyl radicals (HO•) as the primary reactive oxygen species (ROS). nih.govnih.gov However, recent research has fundamentally shifted this understanding, especially for reactions occurring in bicarbonate-rich environments, which are typical for physiological and many environmental conditions. nih.govresearchgate.netnih.gov

Studies have demonstrated that during the oxidation of Fe(II) by oxygen in solutions containing bicarbonate, the carbonate radical anion (CO₃•⁻) is rapidly generated. nih.govresearchgate.net This occurs instead of the hydroxyl radical. nih.govnih.gov The formation of CO₃•⁻ is a key mechanistic step, and its rate is dependent on the concentrations of Fe(II), oxygen, and bicarbonate, following the expression: d[CO₃•⁻]/dt = k[FeII][O₂][HCO₃⁻]². nih.govresearchgate.netresearchgate.net The carbonate radical is a powerful but more selective oxidant than the hydroxyl radical. researchgate.net This finding has significant implications for understanding the geochemical cycling of iron and carbon, as well as oxidative stress pathways in biological systems. nih.govresearchgate.netnih.gov

Following the oxidation of Fe(II) to Fe(III), the resulting ferric ions are highly insoluble at near-neutral pH and undergo hydrolysis and precipitation. murdoch.edu.auimwa.info This process leads to the formation of various iron(III) oxyhydroxides, with the specific mineral phases depending on factors like temperature, pH, and the presence of other ions such as carbonate. murdoch.edu.auornl.gov

The initial precipitate from the hydrolysis of Fe(III) is often a poorly ordered, gelatinous material referred to as amorphous ferric hydroxide (B78521) or ferrihydrite. murdoch.edu.au Over time, this metastable phase can transform into more crystalline and stable minerals. ornl.gov

The presence of bicarbonate or CO₂ in the system favors the formation of goethite (α-FeOOH) over other polymorphs like lepidocrocite (γ-FeOOH). ornl.govresearchgate.net Goethite is a common iron oxyhydroxide found in soils and sediments and often forms through the weathering and oxidation of iron-bearing minerals. wikipedia.org Its formation can be seen as a pseudomorph after minerals like siderite. wikipedia.org

Other iron oxyhydroxides can also form. Akaganeite (β-FeOOH) formation is often associated with environments that have a high concentration of chloride ions. ornl.gov Lepidocrocite is another common polymorph of FeO(OH) and can be a dominant phase in rust formed in waters with low bicarbonate content, but it is less favored when significant carbonate is present. researchgate.net The transformation pathways are complex, with factors like temperature and the presence of divalent cations (Ca²⁺, Mg²⁺) also influencing the final mineral products. murdoch.edu.au

Table 2: Common Iron(III) Oxyhydroxide Precipitates and Favorable Formation Conditions This table summarizes conditions that favor the formation of specific iron minerals following Fe(II) oxidation.

| Mineral | Formula | Favorable Formation Conditions | Citation |

| Ferrihydrite | ~Fe(OH)₃ | Initial precipitate, poorly ordered, forms at ambient temperature. | murdoch.edu.au |

| Goethite | α-FeOOH | Presence of carbonate/CO₂, transformation from ferrihydrite. | ornl.govresearchgate.net |

| Akaganeite | β-FeOOH | High concentration of chloride ions. | ornl.gov |

| Lepidocrocite | γ-FeOOH | Low bicarbonate concentrations; can transform into other phases. | researchgate.net |

Precipitation and Mineralization of Iron(III) Species

Precipitation of Iron Carbonate Minerals

Under anoxic (oxygen-free) conditions, the oxidation of Fe(II) is prevented. In such environments, if the concentrations of dissolved ferrous iron and carbonate are sufficiently high to exceed the solubility product, direct precipitation of iron(II) carbonate minerals can occur. rice.educristalljoia.com

The most common iron(II) carbonate mineral is siderite (FeCO₃). cristalljoia.comgeoscienceworld.org Siderite formation is a significant process in anaerobic sedimentary environments and plays a role in carbon sequestration. 129.15.40 Its precipitation kinetics are highly temperature-dependent, being very slow at ambient temperatures but increasing significantly at higher temperatures. rice.eduampp.org Kinetic studies indicate that the precipitation is controlled by a surface reaction rate, with a high activation energy. ampp.orginrae.frresearchgate.net

The formation of siderite versus other ferrous minerals is influenced by the relative concentrations of iron and dissolved inorganic carbon (DIC). mdpi.comresearchgate.net High DIC concentrations are a decisive factor favoring the formation of siderite. mdpi.comresearchgate.net Under certain conditions, another ferrous carbonate mineral, chukanovite (Fe₂(OH)₂CO₃), can form, sometimes as a precursor or co-precipitate with siderite. mdpi.comresearchgate.netmdpi.com

The precipitation of siderite and related minerals is also influenced by microbial activity. 129.15.40 Iron-reducing bacteria can create conditions favorable for siderite formation by reducing Fe(III) oxides and increasing local alkalinity. 129.15.40

Siderite (FeCO₃) Formation and Thermodynamic Controls

The precipitation of siderite (FeCO₃), a common iron carbonate mineral, is a significant outcome of ferrous bicarbonate chemistry, particularly in anoxic environments such as marine and lake sediments. uchicago.edursc.org The formation of siderite from aqueous solutions containing this compound is governed by specific thermodynamic conditions and solution chemistry. pisacarolina.comcurtin.edu.au The general assumption is that iron is transported in a soluble bicarbonate form and precipitates as siderite when the concentration of carbon dioxide is insufficient to keep it dissolved. rsc.orgugr.es

The formation of siderite is highly sensitive to the interplay of pH, ferrous iron concentration, and the amount of dissolved inorganic carbon (DIC), primarily in the form of bicarbonate (HCO₃⁻). core.ac.ukuchicago.edu

Iron and Dissolved Inorganic Carbon (DIC) Concentrations: The relative concentrations of ferrous iron and DIC are a decisive factor in determining whether siderite or other ferrous minerals form. core.ac.ukuchicago.edu Research has shown that when the concentration of DIC is equal to or greater than the ferrous iron concentration, siderite is the predominant mineral to precipitate. core.ac.uk In experiments synthesizing ferrous carbonate minerals, siderite formation was dominant in solutions with 50 mmolal or higher concentrations of both iron and DIC. core.ac.ukuchicago.edu As the DIC concentration increases, the proportion of siderite formed also increases, highlighting DIC as a critical controlling factor. core.ac.ukuchicago.edu

Table 1: Influence of Fe and DIC Concentration on Siderite Formation

| Fe Concentration (mmolal) | DIC Concentration (mmolal) | Fe:DIC Ratio | Siderite Proportion (%) (after 1 month) | Dominant Mineral Phase | Reference |

| 50 | 15 | 50:15 | 27 | Chukanovite/Siderite mix | core.ac.ukuchicago.edu |

| 50 | 30 | 50:30 | 39 | Chukanovite/Siderite mix | core.ac.ukuchicago.edu |

| 50 | 50 | 1:1 | 96 | Siderite | core.ac.ukuchicago.edu |

| 50 | 70 | 50:70 | 100 | Siderite | core.ac.ukuchicago.edu |

| 50 | 100 | 50:100 | 100 | Siderite | core.ac.ukuchicago.edu |

| 15 | 50 | 15:50 | 72 | Siderite/Chukanovite mix | core.ac.ukuchicago.edu |

| 30 | 50 | 30:50 | 85 | Siderite | core.ac.ukuchicago.edu |

| 70 | 50 | 70:50 | 97 | Siderite | core.ac.ukuchicago.edu |

| 100 | 50 | 100:50 | 98 | Siderite | core.ac.ukuchicago.edu |

Under certain geochemical conditions, the transformation of this compound can lead to minerals other than siderite, creating a competitive formation environment.

Aragonite (CaCO₃): In calcium-rich systems, the presence of ferrous iron (Fe²⁺) influences the polymorphism of calcium carbonate. Studies have shown that Fe²⁺ inhibits the formation of calcite and instead promotes the precipitation of aragonite. ugr.esugr.esnih.gov The higher the concentration of Fe²⁺, the more pronounced this effect, with aragonite becoming the most abundant phase at higher iron-to-calcium ratios. ugr.es This is a key process in environments where both iron and calcium are present, such as during geological carbon storage in basaltic rocks. ugr.es

Green Rusts: In environments with low concentrations of both iron and DIC, green rusts, which are layered double hydroxides containing Fe²⁺ and Fe³⁺, can form as a metastable intermediate phase during siderite synthesis. core.ac.uk These compounds, such as (Fe₆(OH)₁₂CO₃), can be precursors that eventually transform into more stable minerals like siderite or magnetite.

Chukanovite (Fe₂(CO₃)(OH)₂) Formation Conditions

Chukanovite is another ferrous carbonate mineral that can form from solutions containing this compound, often in competition with siderite. core.ac.ukuchicago.edu It is an iron(II) hydroxide-carbonate and is generally considered metastable with respect to siderite. geoscienceworld.org

The formation of chukanovite is favored under specific conditions:

Low Carbonate Concentration: Chukanovite tends to form in conditions of low dissolved inorganic carbon (DIC) concentration relative to ferrous iron. core.ac.uk As DIC levels increase, the precipitation shifts towards the more stable siderite. core.ac.ukuchicago.edu

Reducing Environment: Like siderite, chukanovite formation requires a reducing (anoxic) environment to maintain iron in its ferrous (Fe²⁺) state. nih.gov It has been identified as a terrestrial weathering product of meteoritic iron, forming in isolated, CO₂-rich water under reducing conditions. nih.gov

pH Range: Chukanovite is stable in a pH range of approximately 7.8 to 11.0.

Research synthesizing ferrous carbonates found that chukanovite was a common co-precipitate with siderite, especially when DIC concentrations were the limiting reactant. core.ac.ukuchicago.edu Over time, particularly with increased reaction time, chukanovite may dissolve and re-precipitate as the more thermodynamically stable siderite. core.ac.uk

Aqueous Complexation and Solubilization Phenomena

In aqueous solutions, ferrous ions (Fe²⁺) derived from the dissolution of minerals or from this compound itself can form soluble complexes with carbonate and bicarbonate ions. This complexation significantly impacts the solubility and mobility of iron in aquatic systems.

Formation of Soluble Ferrous Carbonate Complexes (e.g., Fe(CO₃)₂²⁻)

In bicarbonate-rich solutions, ferrous iron can form stable, soluble complex anions. When a precipitate of ferrous carbonate (FeCO₃) is treated with excess bicarbonate, it can redissolve, forming a pale green solution containing these complexes. The dominant soluble complex formed under these conditions is often identified as the dicarbonatoferrate(II) ion, Fe(CO₃)₂²⁻. Other soluble iron-carbonate complexes that may exist depending on the specific pH and carbonate concentration include FeHCO₃⁺, FeCO₃⁰(aq), and Fe(CO₃)(OH)⁻. The formation of these complexes keeps ferrous iron in a dissolved state, preventing its immediate precipitation.

Effect of Complexation on Iron Dissolution Rates and Mobility

The formation of soluble ferrous carbonate complexes has a profound effect on the behavior of iron in the environment.

Enhanced Mobility: By keeping iron in a soluble, complexed form, its mobility in groundwater and other aqueous systems is enhanced. Iron, which would otherwise precipitate as oxides or carbonates, can be transported over greater distances within an aquifer. rsc.orgugr.es

Influence on Redox Reactions: The complexation of Fe²⁺ with carbonate can also influence its oxidation kinetics. While the complexes stabilize Fe²⁺ against immediate precipitation, they also facilitate the electron transfer to oxidants like dissolved oxygen, which can ultimately lead to the formation of Fe³⁺ oxides and hydroxides. This dynamic interplay between complexation and redox transformation is a key aspect of iron biogeochemical cycling.

Table 2: Summary of Key this compound Transformation Products and Conditions

| Product Mineral/Complex | Chemical Formula | Favorable Conditions | Reference |

| Siderite | FeCO₃ | Anoxic, near-neutral to alkaline pH, high DIC:Fe ratio | core.ac.ukuchicago.edursc.org |

| Chukanovite | Fe₂(CO₃)(OH)₂ | Anoxic, pH 7.8-11.0, low DIC:Fe ratio | core.ac.uk |

| Aragonite (competitive) | CaCO₃ | Presence of Fe²⁺ inhibiting calcite, high Mg/Ca ratio | ugr.esnih.gov |

| Green Rust (competitive) | Fe₆(OH)₁₂CO₃ | Low Fe and DIC concentrations, metastable intermediate | core.ac.uk |

| Dicarbonatoferrate(II) | [Fe(CO₃)₂]²⁻ (aq) | Excess bicarbonate/carbonate concentration |

Electrochemical Corrosion Chemistry of this compound

The electrochemical behavior of iron in environments containing bicarbonate is a complex process involving dissolution, passivation, and localized corrosion. The presence of bicarbonate ions significantly influences these phenomena, distinguishing the corrosion mechanism from that in other aqueous solutions.

Anodic Behavior of Iron in Bicarbonate/Carbonate Electrolytes

The anodic behavior of iron in solutions containing bicarbonate and carbonate is characterized by the accelerated dissolution of the metal. ampp.org This is primarily attributed to the formation of a stable, soluble complex anion, Fe(CO₃)₂²⁻. ampp.org The presence of bicarbonate facilitates this dissolution process, particularly in the active and prepassive potential regions. ampp.org

Investigations using various electrochemical techniques, such as galvanostatic and potentiostatic polarization, have revealed the intricate nature of the anodic processes. ampp.orgxmu.edu.cn Some studies have observed two distinct anodic peaks during polarization. ampp.orgxmu.edu.cn These peaks have been associated with the formation of different surface films. The initial peak is often linked to the formation of a prepassive layer that may consist of ferrous hydroxide (Fe(OH)₂) or magnetite (Fe₃O₄), along with ferrous carbonate (FeCO₃). ampp.orgxmu.edu.cn The second peak is thought to correspond to the oxidation of the initial film to a more stable ferric oxide (Fe₂O₃). ampp.orgxmu.edu.cn However, other research, particularly using rotating disk electrodes, has identified only a single anodic peak, leading to passivation by a Fe(III) oxide. ampp.org

The dissolution mechanism is influenced by several factors, including the concentration of bicarbonate, pH, and hydrodynamic conditions. core.ac.ukmdpi.com The formation of the Fe(CO₃)₂²⁻ complex is a key step that governs the anodic behavior when Fe(II) species are formed. ampp.org This complex formation can lead to higher current densities compared to solutions without bicarbonate, indicating an aggressive role of bicarbonate in the initial stages of corrosion. ampp.org

The following table summarizes the key anodic reactions and observed phenomena in bicarbonate/carbonate electrolytes.

| Potential Region | Key Processes and Observations | Proposed Species |

| Active/Prepassive | Accelerated iron dissolution, formation of a prepassive film. ampp.orgmdpi.com | Fe(CO₃)₂²⁻ (soluble complex), Fe(OH)₂, FeCO₃ ampp.org |

| First Anodic Peak | Formation of an initial, less protective film. ampp.orgxmu.edu.cn | Fe(OH)₂, Fe₃O₄, FeCO₃ ampp.orgxmu.edu.cn |

| Second Anodic Peak | Oxidation of the prepassive film to a more stable state. ampp.orgxmu.edu.cn | Fe₂O₃ ampp.orgxmu.edu.cn |

| Passive Region | Formation of a stable passive film, reduced corrosion rate. ampp.orgmdpi.com | Fe₂O₃, γ-Fe₂O₃/Fe₃O₄ ampp.orgmdpi.com |

Mechanisms of Passivation Layer Formation and Breakdown

Passivation is the phenomenon where a protective film forms on the metal surface, significantly reducing the rate of corrosion. wikipedia.orgastropak.com In bicarbonate-containing solutions, the formation of a passive layer on iron is a critical process that counteracts the initial aggressive dissolution.

The passive film that forms on iron in these environments is often described as a duplex structure. unica.it The inner layer, closer to the metal, is typically an oxide, while the outer layer is an oxy-hydroxide. unica.it The composition of this film can include various iron oxides and hydroxides, such as magnetite (Fe₃O₄), ferric oxide (Fe₂O₃), and hydrated ferric oxide (α-FeO(OH)). mdpi.comresearchgate.net The formation can occur through a dissolution-precipitation mechanism, where dissolved iron cations precipitate on the surface, or through a solid-state reaction. surfacesciencewestern.com

The stability of this passive layer is highly dependent on the electrochemical potential and the concentration of bicarbonate. ampp.org At lower potentials, where Fe(II) species are stable, the presence of bicarbonate can be aggressive, leading to the formation of the soluble Fe(CO₃)₂²⁻ complex and hindering stable passivation. ampp.org However, by increasing the potential to a region where Fe(III) oxides are formed, a more robust passive layer can be established, effectively protecting the iron from further corrosion. ampp.org

Breakdown of the passive layer can be initiated by several factors, including the presence of aggressive anions like chloride (Cl⁻) and mechanical stresses. surfacesciencewestern.comresearchgate.net Two primary mechanisms for breakdown have been proposed:

Mechanical Breakdown: This involves the transport of aggressive anions through the oxide film, leading to high interfacial stress and rupture of the protective layer. surfacesciencewestern.com

Local Thinning: This occurs due to the adsorption of aggressive anions on the surface, which promotes localized dissolution and thinning of the passive film. surfacesciencewestern.com

In bicarbonate environments, the breakdown of the passive film can be exacerbated by the same complex-forming ability that accelerates initial dissolution. If the protective layer is locally damaged, the exposed iron can rapidly dissolve as Fe(CO₃)₂²⁻, leading to localized corrosion. ampp.org

The following table outlines the key aspects of passivation layer formation and breakdown.

| Process | Description | Influencing Factors |

| Formation | Spontaneous creation of a thin, protective oxide/hydroxide film on the iron surface. wikipedia.orgunica.it | pH, potential, bicarbonate concentration, presence of other ions. ampp.orgcore.ac.ukunica.it |

| Composition | Typically a duplex structure with an inner oxide and outer oxy-hydroxide layer. Can include Fe₂O₃, Fe₃O₄, and α-FeO(OH). mdpi.comunica.itresearchgate.net | Solution chemistry, temperature, potential. researchgate.netampp.org |

| Breakdown | Localized failure of the passive film, leading to accelerated corrosion at specific sites. surfacesciencewestern.comresearchgate.net | Presence of aggressive ions (e.g., chloride), mechanical stress, potential fluctuations. surfacesciencewestern.comampp.org |

Specificity of Pitting Corrosion in Bicarbonate Environments

In bicarbonate solutions, pitting corrosion of iron is a significant concern and is directly linked to the formation of the soluble Fe(CO₃)₂²⁻ complex. ampp.org The aggressive nature of bicarbonate in the potential range where Fe(II) is formed contributes to the initiation of pits. ampp.org The attack on the iron surface becomes localized, particularly on heterogeneous surfaces, leading to the formation of microscopic pits. ampp.org This occurs because FeCO₃, a component of the early film, is more readily attacked by bicarbonate to form the soluble complex than Fe(OH)₂ is. ampp.org

The presence of other ions, especially chloride, can significantly exacerbate pitting corrosion in bicarbonate environments. ampp.orgallenpress.com Chloride ions are known to be highly aggressive and can promote the breakdown of the passive film, creating sites for pit initiation. allenpress.com The synergistic effect of chloride and bicarbonate can lead to deeper and more numerous pits than would be observed in solutions containing only one of these anions. allenpress.com

The susceptibility to pitting is also influenced by temperature and bicarbonate concentration. ampp.org For instance, in some cases, increasing the bicarbonate concentration has been shown to make the surface more immune to pitting by shifting the breakdown potential to more positive values. ampp.org Conversely, increasing temperature can sometimes decrease the pitting potential, making the material more susceptible. ampp.org

Research has shown that even in the absence of chloride, pitting can occur in bicarbonate solutions due to the localized dissolution mechanism. ampp.org In aerated solutions, the pits can become covered by an insoluble product containing Fe(III), formed from the oxidation of the Fe(CO₃)₂²⁻ complex. However, this covering does not necessarily stop the growth of the pit underneath. ampp.org

The following table details research findings on pitting corrosion in bicarbonate environments.

| Study Focus | Key Findings | Reference |

| Role of Bicarbonate | Pitting is a direct consequence of the formation of the soluble Fe(CO₃)₂²⁻ complex, which leads to localized attack on the iron surface. | ampp.org |

| Synergy with Chloride | The presence of chloride ions significantly increases the depth and density of corrosion pits in bicarbonate solutions. | allenpress.com |

| Effect of Concentration | Increasing bicarbonate concentration can, under certain conditions, increase the resistance to pitting by raising the breakdown potential. | ampp.org |

| Pit Morphology | In bicarbonate-only solutions, slight corrosion with a smooth product film can be observed, while the addition of chloride leads to obvious pitting corrosion layers. | allenpress.com |

| Temperature Influence | Increasing temperature can lower the pitting potential, making the steel more susceptible to pitting in bicarbonate-chloride solutions. | ampp.org |

Geochemical and Environmental Implications of Ferrous Bicarbonate

Role in Global Iron and Carbon Cycles

Ferrous bicarbonate is a key intermediary in the interconnected global cycles of iron and carbon, influencing the transport of iron in aquatic systems and the sequestration of carbon in sediments.

Iron Geocycling in Sedimentary and Aquatic Systems

The geochemical cycling of iron involves its transformation between soluble ferrous (Fe²⁺) and largely insoluble ferric (Fe³⁺) states. This compound is a primary vehicle for iron mobilization in anoxic (oxygen-deficient) aquatic and sedimentary systems. apecwater.com In groundwater, for instance, carbon dioxide dissolved in the water can react with iron-bearing minerals in the ground, leading to the formation of soluble this compound. apecwater.com As long as this water remains in an anoxic environment, such as deep aquifers, the iron stays in this dissolved Fe²⁺ state. apecwater.com

The redox sensitivity of iron means that its cycling is largely driven by oxidation and reduction processes, which are often mediated by microorganisms. frontiersin.org In many terrestrial and aquatic ecosystems, the biogeochemical cycling of iron is fundamentally linked with the cycles of other elements like carbon, nitrogen, and sulfur. frontiersin.orgcopernicus.org When anoxic groundwater containing this compound is exposed to oxygen, the ferrous ions are oxidized to ferric ions. These ferric ions then react with water to form insoluble ferric hydroxide (B78521) [Fe(OH)₃], which precipitates out, creating the reddish-brown sediments characteristic of many iron-rich environments. apecwater.com This process is a crucial step in the formation of sedimentary iron deposits. epa.gov In some cases, under reducing conditions with sufficient carbonate concentration, ferrous iron can precipitate directly as siderite (ferrous carbonate, FeCO₃), locking the iron into the sediment. usgs.gov

Coupled Biogeochemical Cycling of Iron and Carbon

The cycles of iron and carbon are intricately linked, with this compound acting as a key component in this relationship. geochemicalperspectivesletters.orgbiorxiv.org The biological carbon cycle is founded on the conversion of carbon dioxide into organic compounds. britannica.com In aquatic systems, dissolved carbon dioxide exists in equilibrium with carbonic acid, bicarbonate, and carbonate ions. britannica.com The precipitation of iron minerals, particularly carbonates, from solutions containing this compound directly contributes to the geological sequestration of carbon. geochemicalperspectivesletters.orgbritannica.com

The stable isotopes of iron (δ⁵⁶Fe) and carbon in carbonates (δ¹³Ccarb) serve as powerful tracers for reconstructing past environmental conditions and understanding the long-term evolution of the coupled iron and carbon cycles. geochemicalperspectivesletters.orgresearchgate.net By analyzing the isotopic compositions of ancient sedimentary rocks, such as banded iron formations (BIFs), scientists can infer the processes that dominated ancient oceans.

For example, studies of ~2.5 billion-year-old BIFs from the Kuruman Iron Formation in South Africa show significant variability in the iron isotope composition (δ⁵⁶Fe from +1‰ to -1‰) of iron carbonates like siderite, alongside low δ¹³C values. researchgate.net This isotopic signature points towards a major role for dissimilatory iron reduction (DIR) in the formation of these deposits. The process of DIR preferentially incorporates lighter iron isotopes into the dissolved ferrous iron pool, which can then be incorporated into carbonate minerals. researchgate.net

Similarly, analysis of ~1.4 billion-year-old siderite deposits from the Xiamaling Formation in North China reveals a dynamic coupling of the iron and carbon cycles. geochemicalperspectivesletters.org The isotopic data from these Mesoproterozoic rocks suggest that hydrothermal activity supplied Fe²⁺ to the basin, influencing both the iron and carbon cycles. The δ⁵⁶Fe and δ¹³Ccarb values in these rocks provide a record of changing conditions, such as the concentration of Fe²⁺ and the source of bicarbonate (a mix of seawater and organic-sourced carbon). geochemicalperspectivesletters.org

| Geologic Formation (Age) | Isotope System | Observed Values/Trends | Inferred Environmental Process | Reference |

| Kuruman Iron Formation (~2.5 Ga) | δ⁵⁶Fe, δ¹³Ccarb | δ⁵⁶Fe: +1‰ to -1‰; δ¹³C: down to -12‰ | Significant role of Dissimilatory Iron Reduction (DIR) in cycling iron prior to mineral precipitation. | researchgate.net |

| Xiamaling Formation (~1.4 Ga) | δ⁵⁶Fe, δ¹³Ccarb | Elevated δ⁵⁶Fe (up to -0.4‰) correlated with heavier δ¹³Ccarb. | Enhanced hydrothermal Fe²⁺ input elevating Fe²⁺ concentrations and coupling the iron and carbon cycles. Siderite precipitation influenced by both seawater and organic-sourced bicarbonate. | geochemicalperspectivesletters.org |

| Kimmeridge Clay (Upper Jurassic) | δ⁵⁶Fe | Isotopic zoning in carbonate minerals. | Cycling of iron isotopes during the formation and diagenesis of organic-rich sediments. | researchgate.net |

| Pacific Ocean Aerosols (Modern) | δ⁵⁶Fe | Homogeneous signature heavier than crustal average (avg. 0.31 ± 0.21‰). | Isotopic fractionation caused by partial dissolution of aerosol iron during atmospheric transport. | copernicus.org |

Water Quality Management and Hydrogeochemical Processes

The chemistry of this compound is a central concern in water quality management, from the mobilization of iron in aquifers to its problematic precipitation in treatment and distribution systems.

Iron Mobilization and Subsequent Precipitation in Water Supplies

This compound is the primary form of dissolved iron in many groundwater sources. apecwater.com Its presence is due to the action of carbon dioxide on iron deposits in the ground, creating soluble Fe²⁺ that can travel with the groundwater. apecwater.com This water is often clear and colorless when first extracted from a well. apecwater.com

However, upon exposure to the atmosphere—for instance, at a tap or in a storage tank—the delicate equilibrium is disturbed. Oxygen from the air enters the water, and dissolved carbon dioxide escapes. apecwater.com This triggers the rapid oxidation of soluble ferrous iron (Fe²⁺) to insoluble ferric iron (Fe³⁺). apecwater.comwaterwelljournal.com The newly formed ferric ions then precipitate, typically as ferric hydroxide (Fe(OH)₃), a gelatinous, reddish-brown substance. apecwater.com This process leads to a host of aesthetic and practical water quality issues, including:

Discoloration: The water turns cloudy, hazy, and eventually develops a distinct reddish-brown "rusty" color. apecwater.com

Taste and Odor: High concentrations of dissolved ferrous iron can impart a metallic taste to the water. sci-hub.st

Staining: The precipitated ferric hydroxide can cause persistent reddish-brown stains on plumbing fixtures, laundry, and other surfaces. sci-hub.st

Encrustation and Clogging: The buildup of iron precipitates can encrust and clog pipes, well screens, and distribution systems, reducing flow and efficiency. usgs.govsci-hub.st

Impact on Water Treatment Technologies (e.g., Fouling, Filtration)

The transformation of soluble this compound into insoluble ferric precipitates poses a significant challenge for various water treatment technologies. The solid iron particles can cause severe fouling, clogging, and reduced efficiency in treatment components. sci-hub.stoup.com

Filtration Systems: In rapid sand filtration, a common method for iron removal, the goal is to oxidize the iron and capture the resulting particles. However, the characteristics of these iron precipitates, which are influenced by the water's ionic composition (including bicarbonate), affect filter performance. researchgate.netiwaponline.com The presence of ions like calcium and bicarbonate can sometimes improve the filterability of iron particles, while substances like natural organic matter (NOM) can hinder it. researchgate.netiwaponline.com

Membrane Technologies: Advanced treatment systems like reverse osmosis (RO) and nanofiltration (NF) are highly susceptible to fouling by iron precipitates. oup.comaxeonwater.com The accumulation of ferric hydroxide on membrane surfaces can block pores, leading to a decrease in water production (flux decline) and an increase in energy consumption. axeonwater.comthembrsite.com Even small amounts of iron can lead to irreversible membrane fouling, necessitating frequent and aggressive cleaning or premature membrane replacement. oup.com

Pipe and Distribution Systems: The precipitation of iron can occur throughout the water distribution system, leading to blockages. sci-hub.st Furthermore, the presence of iron can promote the growth of iron-oxidizing bacteria, which create a slimy biofilm that can further clog pipes, harbor other microorganisms, and produce unpleasant tastes and odors. usgs.govwaterwelljournal.com

The management of this compound in raw water is therefore a critical aspect of water treatment design and operation, often involving aeration to intentionally oxidize and precipitate the iron for subsequent removal by filtration or sedimentation. sci-hub.st

| Influencing Factor | Effect on Iron Precipitation/Removal | Mechanism | Reference |

| Bicarbonate (HCO₃⁻) | Can improve iron removal in rapid sand filters at higher doses. Little impact on precipitation rate in other contexts. | May aid in flocculation and filterability of iron particles. | researchgate.netiwaponline.com |

| Calcium (Ca²⁺) | Positive impact on iron removal, especially in the presence of NOM or silicate. | Improves flocculation and aggregation of Fe(III) precipitates. | researchgate.netiwaponline.com |

| Natural Organic Matter (NOM) | Hampers the growth of iron precipitates. | NOM can complex with iron or adsorb to precipitate surfaces, inhibiting further growth. | iwaponline.com |

| Silicate (Si) | Reduces the rate of iron precipitation. | Adsorbs onto Fe(III) (oxyhydr)oxide surfaces, leading to the formation of poorly ordered phases that are harder to remove. | iwaponline.com |

| Phosphate (B84403) (P) | Can hamper precipitate growth. | Forms amorphous Fe(III) phosphate phases, altering the structure of the precipitate. | iwaponline.com |

| pH | Governs oxidation rate and species. | Higher pH favors faster oxidation of Fe(II) to Fe(III). | researchgate.net |

Influence on Contaminant Geochemistry (e.g., Arsenic Mobilization)

The interaction between this compound and contaminants, particularly arsenic, is a critical area of environmental concern. Bicarbonate ions (HCO₃⁻) have been shown to play a significant role in leaching arsenic from subsurface sediments into groundwater. nih.gov Studies have demonstrated that bicarbonate solutions can effectively extract arsenic from sediments, with a direct correlation observed between bicarbonate concentrations and the amount of arsenic released. nih.govacs.org This process is believed to involve the formation of arseno-carbonate complexes, which are stable in groundwater. acs.orgresearchgate.net

Research indicates that bicarbonate can mobilize arsenic from iron oxyhydroxides, which are common minerals in aquifer sediments that readily adsorb arsenic. nih.gov The mechanism likely involves carbonate ions forming complexes on the surface of iron hydroxides, leading to the displacement and release of arsenic into the groundwater. nih.gov This mobilization can occur under both oxygen-rich (oxic) and oxygen-poor (anoxic) conditions. nih.gov

The influence of bicarbonate on arsenic mobilization can be complex and depends on various factors, including the specific geochemical conditions. For instance, in open systems that mimic shallow unconfined aquifers, increasing bicarbonate concentrations can initially decrease arsenic mobilization due to a rise in pH and the formation of iron(III) (hydr)oxide nanoparticles that can adsorb arsenic. rsc.orgrsc.org However, at very high bicarbonate concentrations, the formation of aqueous and surface complexes can counteract this effect, potentially leading to increased arsenic release. rsc.orgrsc.org Conversely, in closed systems resembling deep confined aquifers, bicarbonate concentrations may have a less significant impact on arsenic mobilization. rsc.orgrsc.org

Table 1: Effect of Carbonate and Bicarbonate Solutions on Arsenic Leaching from Sediments

| Leaching Solution | Maximum Arsenic Leached (µg/L) |

| Sodium Carbonate (Na₂CO₃) | 118.12 |

| Sodium Bicarbonate (NaHCO₃) | 94.56 |

Data sourced from a study on subsurface sediments from Bangladesh after six days of incubation. nih.gov

Soil Chemistry and Nutrient Bioavailability

This compound and its constituent ions significantly impact soil chemistry, particularly the availability of essential nutrients for plants.

Bicarbonate as a Factor in Iron Bioavailability in Soils

Bicarbonate is a major factor contributing to iron deficiency, or "lime-induced chlorosis," in plants, especially in calcareous soils with high pH. researchgate.netfrontiersin.org Although iron is abundant in most soils, it primarily exists as insoluble ferric (Fe³⁺) compounds, particularly in alkaline conditions. researchgate.netjst.go.jp High bicarbonate levels exacerbate this issue in several ways.

Firstly, bicarbonate acts as a strong pH buffer in the soil solution, resisting the localized decrease in pH that many plants create at their root surface to enhance iron solubility. researchgate.nettandfonline.com Plants, particularly non-graminaceous species, employ a "Strategy I" mechanism for iron uptake, which involves acidifying the rhizosphere (the soil region around the roots) by releasing protons (H⁺). ut.ac.irnih.gov This acidification increases the solubility of Fe³⁺ and facilitates its reduction to the more soluble ferrous (Fe²⁺) form, which can then be absorbed by the roots. ut.ac.irfrontiersin.org Bicarbonate neutralizes these secreted protons, hindering the entire process. ut.ac.ir

Secondly, bicarbonate can directly interfere with the biochemical processes of iron uptake. It has been shown to impair the activity of ferric chelate reductase, an enzyme at the root surface crucial for reducing Fe³⁺ to Fe²⁺. frontiersin.orgtandfonline.com This inhibition occurs even if there is sufficient iron in the soil. growabundant.com

Furthermore, high bicarbonate concentrations can affect the translocation and utilization of iron within the plant. ut.ac.irresearchgate.net Some studies suggest that bicarbonate may lead to the precipitation of iron within the plant's vascular tissues (apoplast), rendering it unavailable for metabolic processes, a phenomenon sometimes referred to as the "iron paradox" where chlorotic leaves may still contain high total iron concentrations. tandfonline.comresearchgate.net

The negative impact of bicarbonate on iron availability can lead to reduced chlorophyll (B73375) synthesis, resulting in the characteristic yellowing of leaves (chlorosis), stunted growth, and decreased crop yields. researchgate.netfarmersweekly.co.za

Table 2: Plant Strategies for Iron Uptake and the Inhibitory Effect of Bicarbonate

| Strategy | Plant Type | Mechanism | Inhibitory Effect of Bicarbonate |

| Strategy I | Dicots and non-graminaceous monocots | 1. Release of protons (H⁺) to acidify the rhizosphere. 2. Reduction of Fe³⁺ to Fe²⁺ by ferric chelate reductase. 3. Uptake of Fe²⁺ by transporters. | Bicarbonate buffers the pH, neutralizing the secreted protons and inhibiting the reduction of Fe³⁺. ut.ac.irnih.gov |

| Strategy II | Graminaceous plants (grasses) | Secretion of phytosiderophores (chelating agents) that bind to Fe³⁺, forming a complex that is then transported into the root. | This strategy is less affected by high pH and bicarbonate levels. nih.gov |

pH Buffering Capacity of Bicarbonate in Soil Solutions

The bicarbonate ion is a key component of the carbonate buffer system, which plays a crucial role in regulating the pH of soil solutions and natural waters. waterontheweb.org This buffering capacity is the ability of the solution to resist changes in pH when an acid or base is added. growabundant.com

In soil systems, carbon dioxide (CO₂) from the atmosphere and from root and microbial respiration dissolves in water to form carbonic acid (H₂CO₃). cropnutrition.com This weak acid then dissociates to release hydrogen ions (H⁺) and bicarbonate ions (HCO₃⁻). cropnutrition.com In calcareous soils, which are rich in calcium carbonate (CaCO₃), the carbonic acid reacts with the carbonate to form more bicarbonate. growabundant.com

The equilibrium between carbonic acid, bicarbonate, and carbonate ions provides a significant buffering system. waterontheweb.org If an acid (an excess of H⁺) is introduced into the soil solution, the bicarbonate ions will react with the H⁺ to form carbonic acid, thus neutralizing the added acid and preventing a significant drop in pH. waterontheweb.org Conversely, if a base is added, the carbonic acid can donate protons to neutralize it.

This buffering capacity is particularly pronounced in soils with high bicarbonate concentrations, which are common in arid and semi-arid regions. soildoctorconsulting.com While this buffering can be beneficial in preventing drastic pH fluctuations, it is a primary reason for the limited availability of micronutrients like iron, manganese, and zinc in high-pH soils. growabundant.com As discussed previously, the inability of plants to lower the rhizosphere pH in these well-buffered soils is a major cause of nutrient deficiencies. researchgate.nettandfonline.com

The addition of large amounts of bicarbonate through irrigation water can significantly increase the soil's pH and its buffering capacity over time, potentially leading to long-term negative effects on soil structure and nutrient availability. growabundant.comfarmersweekly.co.za

Advanced Analytical Methodologies for Ferrous Bicarbonate Research

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are powerful tools for elucidating the chemical and physical properties of ferrous bicarbonate and its associated compounds. These methods provide detailed information on molecular vibrations, elemental composition, crystalline structure, and morphology.

Fourier Transform Infrared (FTIR) Spectroscopy for Oxidation Products and Ligand Interactions

Fourier Transform Infrared (FTIR) spectroscopy is a versatile technique used to identify functional groups and study molecular structures by measuring the absorption of infrared radiation. In the context of this compound research, FTIR is instrumental in characterizing its oxidation products and understanding its interactions with various ligands.

When this compound is exposed to oxidizing conditions, it transforms into various iron oxides and oxyhydroxides. FTIR spectroscopy can detect the formation of these products. For instance, in aqueous environments, lepidocrocite and magnetite are common corrosion products. researchgate.net The presence of lepidocrocite can be identified by its characteristic IR bands at 1021 and 745 cm⁻¹. psu.edu In solutions containing bicarbonate/carbonate ions, the corrosion products can also include siderite, amorphous FeOOH with adsorbed carbonate or bicarbonate ions, and green rust. researchgate.net

The interaction of bicarbonate with the non-heme iron in photosystem II has been extensively studied using FTIR. These studies reveal that bicarbonate can act as a bidentate ligand to Fe²⁺ and a monodentate ligand to Fe³⁺. acs.orgnih.gov The vibrational modes of bicarbonate, such as the symmetric ν(CO) and asymmetric ν(CO) stretching modes, are sensitive to the oxidation state of the iron and the coordination environment. acs.orgnih.gov For example, the νₐₛ(CO) and νₛ(CO) modes of bicarbonate in the Fe²⁺ state are assigned at 1530 ± 10 and 1338 cm⁻¹, respectively. nih.gov Upon oxidation to Fe³⁺, these modes shift, indicating a change in the bicarbonate's coordination. nih.gov

The table below summarizes key FTIR findings related to this compound and its interactions.

| Compound/Interaction | Key FTIR Bands (cm⁻¹) | Observation | Reference |

| Lepidocrocite | 1021, 745 | Characteristic bands of a common oxidation product. | psu.edu |

| Bicarbonate-Fe²⁺ complex | 1530 ± 10 (νₐₛ(CO)), 1338 (νₛ(CO)) | Indicates bidentate ligation of bicarbonate to ferrous iron. | nih.gov |

| Bicarbonate-Fe³⁺ complex | 1658 ± 20 (νₐₛ(CO)), 1228 (νₛ(CO)) | Suggests monodentate ligation of bicarbonate to ferric iron. | acs.orgnih.gov |

| Siderite (FeCO₃) | ~1450 (broad), ~880 (sharp) | Asymmetric stretching and bending of the carbonate group. | researchgate.net |

| Goethite | 882, 800 (broadened) | Indicative of tiny goethite crystallites. | psu.edu |

Raman Spectroscopy for In Situ Corrosion Product Identification

Raman spectroscopy is another vibrational spectroscopy technique that is highly effective for the in situ identification of corrosion products. researchgate.netdtic.milspectroscopyonline.commdpi.com It is particularly useful for analyzing samples in aqueous environments, as water is a weak Raman scatterer. dtic.mil This technique has been employed to identify various iron oxides, oxyhydroxides, and carbonates that form during the corrosion of iron and steel in bicarbonate-containing solutions. optica.orgdtic.milresearchgate.net

In environments simulating concentrated groundwaters with carbonate/bicarbonate, siderite (FeCO₃) has been identified as a primary corrosion product on carbon steel. researchgate.net The Raman spectrum of siderite exhibits a characteristic peak around 1081-1082 cm⁻¹. researchgate.net Other corrosion products that can be identified by their distinct Raman signatures include lepidocrocite (γ-FeOOH), goethite (α-FeOOH), and magnetite (Fe₃O₄). researchgate.netresearchgate.net

The ability to perform in situ analysis allows researchers to monitor the evolution of corrosion products over time. spectroscopyonline.com For example, studies have tracked the transformation of iron hydroxides to oxides on steel surfaces under various conditions. spectroscopyonline.com

The following table presents characteristic Raman peaks for several iron corrosion products relevant to this compound systems.

| Corrosion Product | Characteristic Raman Peaks (cm⁻¹) | Reference |

| Siderite (FeCO₃) | 1081-1082 | researchgate.net |

| Lepidocrocite (γ-FeOOH) | 220, 376 | spectroscopyonline.comresearchgate.net |

| Goethite (α-FeOOH) | 307, 397, 400 | spectroscopyonline.comresearchgate.net |

| Magnetite (Fe₃O₄) | 657, 673, 695, 1323 | researchgate.netresearchgate.net |

| Green Rust | 430, 503-510 | researchgate.net |

Mössbauer Spectroscopy for Iron Oxidation State and Mineralogy

Mössbauer spectroscopy is a highly sensitive technique for determining the oxidation state and local environment of iron atoms. spectroscopyeurope.com It is particularly valuable in the study of this compound and its transformation products because it can distinguish between Fe²⁺ and Fe³⁺ states and identify different iron-bearing minerals. spectroscopyeurope.commdpi.com

In its pure form, siderite (FeCO₃) exhibits a characteristic quadrupole doublet in its Mössbauer spectrum, which is indicative of Fe²⁺ ions. mdpi.com The isomer shift (δ) and quadrupole splitting (Δ) values for siderite are typically around 1.23–1.24 mm/s and 1.80–1.81 mm/s, respectively. mdpi.com The absence of other components in the spectrum confirms the purity of the siderite sample. mdpi.com

When this compound or siderite undergoes oxidation, Mössbauer spectroscopy can track the formation of ferric (Fe³⁺) phases. mdpi.com The technique can identify various oxidation products, including magnetite, hematite (B75146), and nanophase goethite. mdpi.comuu.nl For instance, the thermal decomposition of siderite in an oxidizing atmosphere leads to the formation of ferric oxides, which are clearly distinguishable in the Mössbauer spectra. mdpi.com

Mössbauer spectroscopy is also crucial for characterizing complex iron-containing materials like green rust, which is a mixed-valence iron hydroxide (B78521) that can contain carbonate ions. acs.orgacademie-sciences.frresearchgate.net The spectra of green rust typically show doublets corresponding to both Fe²⁺ and Fe³⁺. acs.org

Key Mössbauer parameters for iron compounds related to this compound are provided in the table below.

| Mineral | Iron Oxidation State | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (Δ) (mm/s) | Reference |

| Siderite (FeCO₃) | Fe²⁺ | 1.23–1.24 | 1.80–1.81 | mdpi.com |

| Ferric Doublet (in oxidized siderite) | Fe³⁺ | 0.31–0.43 | 0.88–1.07 | mdpi.com |

| General Fe(III) | Fe³⁺ | < 0.8 | < 1.0 | cambridge.org |

| General High-Spin Fe(II) | Fe²⁺ | > 1.05 | > 1.3 | cambridge.org |

X-ray Diffraction (XRD) for Crystalline Phase Identification

X-ray diffraction (XRD) is a fundamental technique for identifying the crystalline phases present in a material. jfe-tec.co.jp In the context of this compound research, XRD is used to identify the crystalline corrosion products that form on iron and steel surfaces.

When iron corrodes in a CO₂-rich environment, a layer of iron carbonate (siderite) can form. XRD patterns can confirm the presence of siderite by matching the observed diffraction peaks to standard reference patterns. whiterose.ac.ukekb.eg The intensity of the siderite peaks can also provide a semi-quantitative measure of its abundance in the corrosion layer. whiterose.ac.uk For example, the major peak for siderite is the (104) plane, which appears at a 2θ angle of approximately 32°. whiterose.ac.uk

XRD is also used to identify other crystalline corrosion products that may form alongside or as transformation products of this compound, such as chukanovite (Fe₂(OH)₂CO₃), which is considered a metastable precursor to siderite. whiterose.ac.uk Furthermore, XRD can be used to study the thermal decomposition of iron carbonate, showing its transformation into iron oxides like hematite (α-Fe₂O₃). ekb.eg

The table below lists the key XRD diffraction peaks for some relevant crystalline phases.

| Crystalline Phase | Key Diffraction Peak (2θ) | Miller Index | Reference |

| Siderite (FeCO₃) | ~32° | (104) | whiterose.ac.uk |

| α-Fe (Iron) | ~45° | (110) | whiterose.ac.uk |

| Calcite (CaCO₃) | Varies | - | acs.org |

| Hematite (α-Fe₂O₃) | Varies | - | ekb.eg |

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) Spectroscopy for Morphology and Composition

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology of materials, while Energy Dispersive X-ray (EDX) spectroscopy, often coupled with SEM, allows for the elemental analysis of the sample. jfe-tec.co.jpcorrosionpedia.comjournalijar.com These techniques are invaluable for studying the corrosion layers formed in the presence of this compound.

SEM imaging can reveal the crystal morphology of iron carbonate layers. whiterose.ac.uk For instance, siderite crystals can appear as rhombohedral or prismatic structures, while chukanovite may form plate-like crystals. whiterose.ac.uk The morphology of the corrosion product layer can provide insights into its protective properties. A dense, well-adhered layer of siderite can be protective, while a porous or cracked layer may not be. scipedia.com

EDX analysis complements SEM by providing the elemental composition of the observed features. corrosionpedia.comjournalijar.com This is useful for confirming the presence of iron, carbon, and oxygen in iron carbonate scales. scipedia.com EDX can also detect other elements that may be present in the corrosion products, such as chlorine from the environment, which can influence the corrosion process. journalijar.com

The combination of SEM and EDX allows for a comprehensive characterization of the corrosion product's morphology and elemental makeup. scipedia.commdpi.com

| Analytical Technique | Information Provided | Application in this compound Research | Reference |

| SEM | Surface morphology, crystal shape and size | Imaging of siderite and other corrosion product crystals. | whiterose.ac.ukscipedia.com |

| EDX | Elemental composition | Confirmation of Fe, C, and O in iron carbonate scales; detection of other elements. | corrosionpedia.comjournalijar.comscipedia.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR) for Reactive Species Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structure and dynamics of molecules in solution and in the solid state. While less commonly applied to this compound itself due to the paramagnetic nature of Fe²⁺, NMR can be used to study related species and the environment in which this compound exists.

¹H NMR, for example, can be used to study the interaction of organic molecules with surfaces, which can be relevant in understanding the influence of corrosion inhibitors. It can also be used to study the speciation of carbonate and bicarbonate in solution. sci-hub.sersc.org For instance, ¹H NMR has been used to quantify the conversion of glycerol (B35011) to glycerol carbonate, demonstrating its utility in tracking reactions involving carbonate species. researchgate.net

In the context of layered double hydroxides, which can incorporate carbonate ions, advanced solid-state NMR techniques like ¹H-¹³C and ²⁷Al-¹³C correlation spectroscopy can provide detailed structural information about the local environment of the carbonate ions. arxiv.org While direct NMR studies on this compound are challenging, these related applications highlight the potential of NMR to provide unique insights into the chemistry of carbonate-containing systems.

| NMR Technique | Application | Relevance to this compound Research | Reference |

| ¹H NMR | Quantification of organic carbonates, study of solution speciation | Understanding the behavior of carbonate/bicarbonate in solution. | rsc.orgresearchgate.net |

| ¹³C NMR | Characterization of carbonate and bicarbonate species | Identifying and distinguishing between carbonate and bicarbonate in various environments. | rsc.org |

| Solid-State NMR | Structural analysis of carbonate-containing materials | Probing the local environment of carbonate ions in solid phases. | arxiv.org |

Electrochemical Techniques for Surface and Solution Analysis

Advanced electrochemical techniques are indispensable for investigating the behavior of this compound in aqueous environments, particularly in the context of carbon steel corrosion. These methods provide in-depth insights into the formation, stability, and protective properties of ferrous carbonate (FeCO₃) layers, which arise from the precipitation of this compound. By analyzing the electrochemical interface between the steel surface and the solution, researchers can elucidate the mechanisms of corrosion and the kinetics of protective layer formation.

Potentiostatic and Voltammetric Measurements for Anodic Behavior

Potentiostatic and voltammetric techniques are fundamental to understanding the anodic dissolution of iron and the subsequent formation of protective films in bicarbonate-containing solutions. These methods involve controlling the electrical potential at the steel surface and measuring the resulting current, which corresponds to the rate of electrochemical reactions like iron oxidation.

Potentiodynamic polarization measurements, a type of voltammetry, are widely used to assess corrosion rates. researchgate.net In a typical experiment, the potential of a steel electrode is swept from a cathodic to an anodic potential, and the resulting current is recorded. The data, often plotted as a Tafel plot (log current density vs. potential), reveals key parameters such as the corrosion potential (Ecorr) and corrosion current density (icorr). A lower corrosion current density signifies a lower corrosion rate. Studies have utilized these measurements to show how factors like pressure and temperature influence the corrosion of steel in environments where this compound is a key intermediate. researchgate.net For instance, research indicates that both the corrosion current and double-layer capacitance tend to decrease as hydrostatic pressure increases and temperature decreases, leading to lower corrosion rates. researchgate.net

Voltammetric scans can also identify the potential ranges where passivation occurs. The formation of a passive layer, such as iron carbonate, on the steel surface can significantly reduce the rate of anodic dissolution. This is observed as a decrease in current density in the anodic region of the polarization curve. The stability and breakdown of this passive layer can be investigated by extending the potential sweep to more positive values, which helps in determining the layer's protective capabilities under different electrochemical conditions.

Table 1: Representative Data from Potentiodynamic Polarization Studies

| Parameter | Condition 1 (e.g., Low Pressure) | Condition 2 (e.g., High Pressure) | Finding |

|---|---|---|---|

| Corrosion Potential (Ecorr) | Higher (more active) | Lower (more noble) | Indicates a thermodynamic shift towards less corrosion. |

| Corrosion Current (icorr) | Higher | Lower | Directly indicates a lower rate of corrosion under high pressure. researchgate.net |

Electrochemical Impedance Spectroscopy for Corrosion Kinetics

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the kinetics of corrosion and the properties of surface films. dokumen.pubscribd.com The method involves applying a small amplitude sinusoidal AC potential signal to the steel surface over a wide range of frequencies and measuring the resulting current response. The impedance, which is the frequency-dependent resistance to current flow, provides detailed information about the processes occurring at the steel-solution interface. dokumen.pub

EIS data is often analyzed by fitting it to an equivalent electrical circuit model, where components like resistors and capacitors represent different electrochemical phenomena.

Solution Resistance (Rs): Represents the resistance of the electrolyte.

Charge Transfer Resistance (Rct): Inversely proportional to the corrosion rate. A higher Rct value indicates better corrosion resistance.

Double-Layer Capacitance (Cdl): Represents the capacitance of the electrochemical double layer at the interface between the steel and the solution. researchgate.net Changes in Cdl can indicate the adsorption of species or the formation of a film.

Film Resistance (Rf) and Film Capacitance (Cf): When a protective layer like iron carbonate is present, these elements are added to the model to represent the properties of the film itself.

By tracking these parameters over time, EIS can monitor the nucleation and growth of the FeCO₃ layer. An increase in charge transfer and film resistance over time typically signifies the formation of a more protective layer, which is crucial for understanding the role of this compound in mitigating corrosion. researchgate.netdokumen.pub

Chromatographic and Mass Spectrometric Approaches for Speciation

The speciation of iron and related reactive molecules in solution is critical for a complete understanding of this compound chemistry. Chromatographic and mass spectrometric techniques offer high sensitivity and selectivity for identifying and quantifying specific chemical species.

Gas Chromatography (GC) for Reactive Species Analysis

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. While this compound itself is a non-volatile ionic species in solution, GC is highly valuable for analyzing reactive gases that are often present in the same environments and influence its stability and reactions. aquaenergyexpo.com For example, in many industrial and natural settings, carbon dioxide (CO₂), hydrogen sulfide (B99878) (H₂S), and hydrogen (H₂) coexist with aqueous this compound. icdst.orgepdf.pub

GC analysis can be used to:

Monitor Headspace Gases: Quantify the partial pressure of CO₂ above the solution, which is a key factor controlling the pH and the concentration of bicarbonate ions, and thus the stability of this compound.

Detect Reaction Byproducts: Analyze for gases like hydrogen, which can be produced during the corrosion process itself. epdf.pub

Identify Other Dissolved Gases: Measure concentrations of dissolved gases like H₂S, which can compete with bicarbonate in reacting with ferrous ions to form iron sulfide scales instead of iron carbonate.

Although direct analysis of aqueous species is limited, GC can be employed using derivatization, a process that converts non-volatile compounds into volatile derivatives suitable for GC analysis. researchgate.net

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive mass spectrometry technique used for determining the elemental composition of a sample. It can detect most elements at concentrations down to parts per trillion. In the context of this compound research, ICP-MS is the gold standard for quantifying the total dissolved iron concentration in solution.

The technique works by introducing a liquid sample into a high-temperature argon plasma (around 6,000-10,000 K), which atomizes and ionizes the elements present. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for precise quantification.

Specific applications in this compound research include:

Measuring Dissolved Iron: Accurately determining the concentration of dissolved Fe²⁺ in equilibrium with solid iron carbonate or during corrosion experiments. researchgate.net

Corrosion Rate Measurement: By coupling with specialized electrochemical cells, ICP-MS can analyze material degradation downstream from a corroding surface, providing quantitative data on the rate of metal loss. researchgate.net

Trace Element Analysis: Identifying and quantifying other trace elements in solution that might influence the precipitation kinetics or crystal structure of iron carbonate.

High-Performance Liquid Chromatography (HPLC) for Iron Complexes

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a liquid mixture. In the study of this compound, HPLC is particularly useful for the speciation of different soluble iron complexes. researchgate.net In aqueous solutions, especially those containing organic ligands or other complexing agents, iron may not exist solely as a simple hydrated ion but as various complexes. uni-stuttgart.de

The process involves pumping a sample mixture in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). The components of the mixture separate based on their differential interactions with the stationary phase.

Applications relevant to this compound systems include:

Separation of Iron Species: Differentiating between Fe(II) and Fe(III) complexes, or separating organo-metallic iron complexes from inorganic ones.

Analysis of Iron-Bicarbonate Complexes: Investigating the potential for soluble complexes like the this compound cation (FeHCO₃⁺) to exist in supersaturated solutions. uni-stuttgart.de